N,N-dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N,N-dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Bioactivation
N,N-Dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied for its metabolic pathways in the context of pharmaceutical development. For example, Hvenegaard et al. (2012) explored its metabolism using human liver microsomes and identified various metabolites formed through the action of specific cytochrome P450 enzymes. This study is crucial for understanding how the compound is processed in the human body, which can affect its efficacy and safety as a drug.
Antibacterial Properties
The compound's derivatives have been examined for their antibacterial activity. A study conducted by Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides and tested them against various bacteria. They found that these compounds exhibited significant antibacterial properties, which could be beneficial for developing new antibiotics.
Polymer Synthesis
This compound has been utilized in the synthesis of hyperbranched polymers. Yan and Gao (2000) demonstrated the use of related piperazine compounds in forming polysulfone-amine polymers. These polymers have potential applications in various fields due to their solubility and structural properties.
Enzyme Inhibition
The compound's derivatives have been explored for their potential as enzyme inhibitors. For instance, Sugimoto et al. (1990) synthesized derivatives that showed significant anti-acetylcholinesterase activity, indicating potential use in treating diseases like Alzheimer's.
Pharmaceutical Analysis
The compound and its derivatives have applications in pharmaceutical analysis. Kline et al. (1999) developed a method for determining the concentration of a related compound in human plasma, which is crucial for drug monitoring and pharmacokinetic studies.
Chemical Synthesis
The compound is also used in chemical synthesis. For instance, Khalid et al. (2016) synthesized a series of compounds incorporating the piperidine moiety for potential biological activities.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,N-dimethyl-4-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)19(23)20(17-9-5-3-6-10-17)13-15-22(16-14-20)26(24,25)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQSCHKVSYEVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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